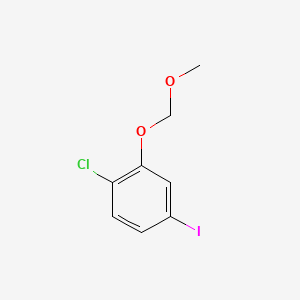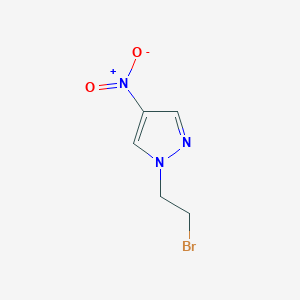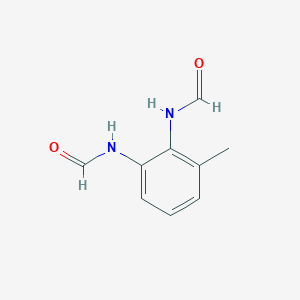
N-(2-Formamido-6-methyl-phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Formamido-6-methyl-phenyl)formamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of formamide, characterized by the presence of a formamido group attached to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formamido-6-methyl-phenyl)formamide typically involves the formylation of 2-amino-6-methylphenol. One common method is the reaction of 2-amino-6-methylphenol with formic acid under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to enhance yield and purity. The use of catalysts such as palladium or copper complexes can improve the reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formamido-6-methyl-phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-Formamido-6-methyl-phenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Formamido-6-methyl-phenyl)formamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylformanilide: Similar structure but with a methyl group instead of a formamido group.
N-Phenylformamide: Lacks the methyl substitution on the phenyl ring.
Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-Formamido-6-methyl-phenyl)formamide is unique due to the presence of both a formamido group and a methyl-substituted phenyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
6274-39-1 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(2-formamido-3-methylphenyl)formamide |
InChI |
InChI=1S/C9H10N2O2/c1-7-3-2-4-8(10-5-12)9(7)11-6-13/h2-6H,1H3,(H,10,12)(H,11,13) |
InChI Key |
LCEGVSXHWJQFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


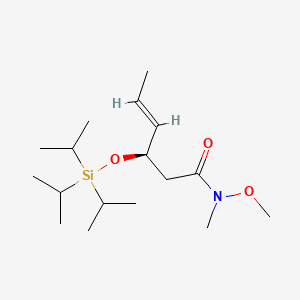

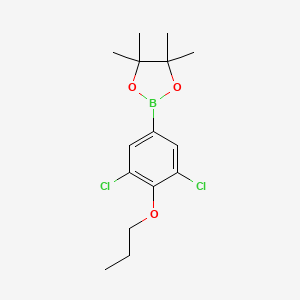
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)



